2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride
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Overview
Description
HADA Hydrochloride, also known as HCC-Amino-D-alanine hydrochloride, is a blue fluorescent D-amino acid (FDAA). This compound is efficiently incorporated into the peptidoglycans of diverse bacterial species at the sites of peptidoglycan biosynthesis. HADA Hydrochloride is used for specific and covalent probing of bacterial growth with minimal perturbation .
Preparation Methods
Synthetic Routes and Reaction Conditions
HADA Hydrochloride is synthesized through a series of chemical reactions involving the incorporation of a fluorescent moiety into the D-alanine structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods
The industrial production of HADA Hydrochloride involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes steps such as purification, crystallization, and quality control to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
HADA Hydrochloride undergoes various chemical reactions, including:
Hydroxylation: Catalyzed by flavin-dependent monooxygenases, leading to the incorporation of hydroxyl groups.
Dehalogenation: Removal of halogen atoms from the molecule.
Denitration: Removal of nitro groups from the molecule
Common Reagents and Conditions
Hydroxylation: Typically involves the use of flavin adenine dinucleotide (FAD) as a cofactor and molecular oxygen as the oxidant.
Dehalogenation and Denitration: Often require specific enzymes such as flavin-dependent monooxygenases and appropriate substrates
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, dehalogenated compounds, and denitrated molecules, which are useful for various biochemical and industrial applications .
Scientific Research Applications
HADA Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying peptidoglycan biosynthesis in bacteria.
Biology: Employed in labeling bacterial cell walls to monitor growth and division.
Medicine: Investigated for its potential in diagnosing bacterial infections and understanding bacterial cell wall dynamics.
Industry: Utilized in the development of new antibiotics and antibacterial agents .
Mechanism of Action
HADA Hydrochloride exerts its effects by incorporating into the peptidoglycans of bacterial cell walls. The fluorescent moiety allows for visualization of bacterial growth and division under a microscope. The compound targets the sites of peptidoglycan biosynthesis, providing insights into bacterial cell wall dynamics and potential vulnerabilities .
Comparison with Similar Compounds
Similar Compounds
RADA Hydrochloride: Another fluorescent D-amino acid used for similar applications in bacterial labeling.
FDAA Hydrochlorides: A group of fluorescent D-amino acids with varying fluorescent properties and applications
Uniqueness
HADA Hydrochloride is unique due to its specific incorporation into bacterial peptidoglycans and its blue fluorescence, which provides a distinct advantage in multi-color labeling experiments. Its minimal perturbation of bacterial growth makes it an ideal tool for studying live bacterial cells .
Properties
Molecular Formula |
C13H13ClN2O6 |
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Molecular Weight |
328.70 g/mol |
IUPAC Name |
2-amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H12N2O6.ClH/c14-9(12(18)19)5-15-11(17)8-3-6-1-2-7(16)4-10(6)21-13(8)20;/h1-4,9,16H,5,14H2,(H,15,17)(H,18,19);1H |
InChI Key |
PLVOEKQNBIXHDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NCC(C(=O)O)N.Cl |
Origin of Product |
United States |
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